

# Self-assembly and intermolecular interactions of coronene

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An In-depth Technical Guide to the Self-Assembly and Intermolecular Interactions of Coronene

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Coronene** ( $C_{24}H_{12}$ ) is a highly symmetrical, planar polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block in supramolecular chemistry and a model system for graphene. Its propensity for self-assembly is governed by a delicate balance of non-covalent intermolecular interactions, primarily  $\pi$ - $\pi$  stacking and van der Waals forces. This guide provides a comprehensive overview of these interactions, detailing the thermodynamic and structural parameters that dictate the formation of ordered structures such as one-dimensional stacks, two-dimensional monolayers, and three-dimensional crystals. We present quantitative data derived from computational and experimental studies, outline detailed protocols for key characterization techniques, and visualize the underlying principles and workflows to offer a thorough resource for professionals in materials science and drug development.

# Core Intermolecular Interactions in Coronene Systems

The self-assembly of **coronene** is predominantly driven by non-covalent interactions. Understanding the nature and magnitude of these forces is critical for controlling the morphology and properties of the resulting supramolecular structures.



#### **Dominant Forces**

- π-π Stacking: As a large, electron-rich aromatic system, coronene exhibits strong π-π stacking interactions. These arise from the electrostatic and dispersion interactions between the delocalized π-orbitals of adjacent molecules. The most stable arrangement is typically a parallel-displaced or "slipped-parallel" stacking, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. The interaction energy for a coronene dimer in a stacked conformation analogous to graphite has been calculated to be -17.36 kcal/mol.[1]
- Van der Waals (vdW) Interactions: These dispersion forces are a significant contributor to the overall binding energy, particularly for large, polarizable molecules like **coronene**. In the solid state, all intermolecular separations correspond to van der Waals interactions, with the perpendicular distance between molecular planes being approximately 3.46 Å.[2][3][4]
- C-H··· $\pi$  Interactions: While weaker than  $\pi$ - $\pi$  stacking, interactions between the hydrogen atoms on the periphery of one molecule and the  $\pi$ -electron cloud of an adjacent molecule contribute to the stability and specific geometry of the assembled structures.

### **Quantitative Analysis of Interactions**

Computational chemistry provides precise values for the binding energies and geometries of **coronene** assemblies. These theoretical results are complemented by experimental data from X-ray crystallography.

Table 1: Calculated Interaction Energies of Coronene Dimers and Oligomers



System	Configuration	Method	Interaction Energy (kcal/mol)	Citation(s)
Coronene Dimer	Most Stable Stacked	SAPT(DFT)	-17.45	[1]
Coronene Dimer	Graphite-like Stacked	SAPT(DFT)	-17.36	[1]
Coronene Dimer Cation	Stacking	DFT	-8.7	[5]
Coronene Trimer Cation	Stacking	DFT	-13.3	[5]
Water-Soluble Coronene Derivative Dimer	Dimer	DFT	-52.24	[6]

Table 2: Key Geometric and Spectroscopic Parameters of Coronene Assemblies



Parameter	Value	Method/Source	Citation(s)
Crystal System	Monoclinic	X-ray Diffraction	[2][3][7]
Space Group	P21/a	X-ray Diffraction	[2][3]
Lattice Constants (a, b, c)	16.119 Å, 4.702 Å, 10.102 Å	X-ray Diffraction	[2][3]
Lattice Constant (β)	110.9°	X-ray Diffraction	[2][3]
Perpendicular Interplanar Distance (Crystal)	3.46 Å	X-ray Diffraction	[2][3][4]
Interplanar Distance (Coronene-PTCDI Cocrystal)	3.56 Å	X-ray Diffraction	[8]
Intermolecular Distance (Dimer Cation)	3.602 Å	DFT Calculation	[5]
Intermolecular Distance (Trimer Cation)	3.564 Å and 3.600 Å	DFT Calculation	[5]
UV-vis Absorption Bands (in solution)	310.1 nm (β), 342.7 nm (p), 389.2 nm (α)	UV-vis Spectroscopy	[9]

## **Self-Assembly of Coronene in Different Environments**

**Coronene**'s self-assembly behavior is highly dependent on its environment, leading to distinct structures in the solid state, on surfaces, and in solution.

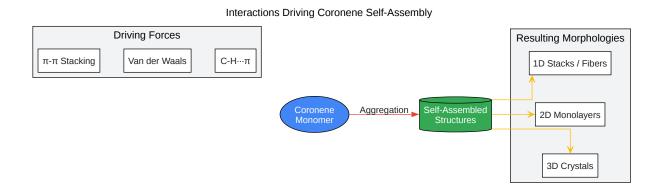
• Solid State: In its crystalline form, **coronene** typically adopts a herringbone-like monoclinic structure.[7] The molecules arrange in stacks, with the precise packing determined by the optimization of  $\pi$ - $\pi$  and van der Waals interactions.



- On Surfaces: At liquid/solid interfaces, particularly on highly oriented pyrolytic graphite (HOPG), coronene can form highly ordered two-dimensional (2D) self-assembled networks.
   [10] Scanning tunneling microscopy (STM) has been instrumental in revealing these structures, which can be modulated by solvent choice and the presence of guest molecules.
   [10]
- In Solution: In nonpolar solvents like methylcyclohexane, **coronene** derivatives have been shown to self-assemble into long, one-dimensional (1D) fibrillar stacks.[11][12] The mechanism for this supramolecular polymerization can be isodesmic, where each monomer addition step is equally favorable.[11][12][13] In aqueous media, specially designed water-soluble **coronene** derivatives can form stable spherical nanoparticles.[14]

## Visualization of Coronene Interactions and Processes

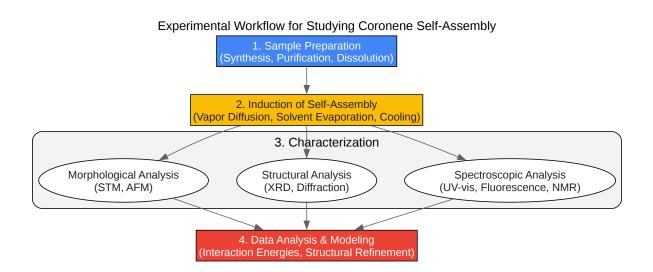
Diagrams generated using Graphviz clarify the relationships between intermolecular forces and the resulting structures, as well as the typical workflow for studying these phenomena.



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Caption: Key intermolecular forces governing the aggregation of **coronene** monomers into various self-assembled structures.



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Caption: A generalized workflow for the preparation and characterization of self-assembled **coronene** nanostructures.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

### **Protocol for Co-crystal Growth and Analysis**

This protocol is adapted from the method used to grow **coronene** and N,N'-dicyclohexylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C6) co-crystals.[8]



- Stock Solution Preparation: Prepare a stock solution containing **coronene** (1 mmol L<sup>-1</sup>) and PTCDI-C6 (1 mmol L<sup>-1</sup>) in chloroform.
- Crystal Growth Setup: Place 5 mL of the stock solution into a 10 mL glass vial. Place this open vial inside a larger, sealed container (e.g., a beaker or desiccator) that is saturated with diisopropyl ether vapor.
- Vapor Diffusion: Allow the diisopropyl ether to slowly diffuse into the chloroform solution. This
  gradual decrease in solvent quality induces the slow co-crystallization of the donor and
  acceptor molecules.
- Crystal Collection: After a sufficient time for crystal growth (typically several days), carefully collect the resulting microcrystals.
- Characterization (Single Crystal XRD): Mount a suitable single crystal on a goniometer.
   Perform X-ray diffraction analysis to determine the unit cell parameters, space group, and precise molecular packing within the crystal.
- Characterization (Spectroscopy): Prepare samples of the co-crystal powders for Fouriertransform infrared (FTIR) spectroscopy to identify intermolecular interactions and UV-vis spectroscopy to observe charge-transfer bands.[8]

### Protocol for Nanoparticle Formation and AFM Characterization

This protocol is based on the formation of nanoparticles from water-soluble **coronene** derivatives.[14]

- Solution Preparation: Dissolve the synthesized hydrophilic **coronene** derivative in pure water to the desired concentration. Note that some derivatives may require time (e.g., 24 hours) for stable nanoparticle formation and fluorescence to develop.[14]
- Substrate Preparation: Use freshly cleaved mica sheets as the substrate for atomic force microscopy (AFM) imaging.
- Sample Deposition: Deposit a small aliquot (e.g.,  $2~\mu L$ ) of the aqueous nanoparticle solution onto the mica sheet.



- Drying: Allow the water to evaporate completely at room temperature, leaving the nanoparticles adsorbed on the surface.
- AFM Imaging: Image the sample using an atomic force microscope in tapping mode. Typical parameters include a force constant of 2.8 N m<sup>-1</sup> and a scan rate of 1–2 lines per second.
   [14] This will reveal the morphology, size, and distribution of the self-assembled nanoparticles.
- Dynamic Light Scattering (DLS): Characterize the nanoparticle size distribution in the aqueous solution using DLS to complement the AFM data.

### Protocol for Computational Analysis of Dimer Interactions

This protocol outlines a general approach for calculating the interaction energy of a **coronene** dimer, based on methods reported in the literature.[1][15]

- Geometry Definition: Define the coordinates for two **coronene** molecules in a specific configuration (e.g., stacked sandwich, slipped-parallel, or T-shaped). The intermolecular distance should be varied to find the potential energy minimum.
- Method Selection: Choose a high-level ab initio quantum chemistry method suitable for non-covalent interactions. Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for accuracy.[16] Symmetry-Adapted Perturbation Theory (SAPT) based on Density Functional Theory [SAPT(DFT)] is excellent for decomposing the interaction energy into physically meaningful components (electrostatics, exchange, induction, dispersion).[1]
- Basis Set Selection: Select an appropriate basis set. Augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are necessary to accurately describe dispersion interactions.[15]
- Energy Calculation: For each intermolecular distance and configuration, perform a singlepoint energy calculation for the dimer complex and for each individual monomer.
- Interaction Energy Calculation & Correction: Calculate the raw interaction energy as
   E interaction = E dimer (E monomer1 + E monomer2). Correct this value for Basis Set



Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate binding energy.

Potential Energy Surface Mapping: Repeat the calculations for various distances to map the
potential energy surface and identify the equilibrium geometry and the corresponding
minimum interaction energy.

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